![molecular formula C6H10O5 B1239133 (2R,3S)-2,3-dimethylmalic acid](/img/structure/B1239133.png)
(2R,3S)-2,3-dimethylmalic acid
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Overview
Description
(2R,3S)-2,3-dimethylmalic acid is the (2R,3S)-diastereomer of 2,3-dimethylmalic acid. It is a conjugate acid of a (2R,3S)-2,3-dimethylmalate(2-).
Scientific Research Applications
1. Biotechnological Synthesis
(2R,3S)-2,3-dimethylmalic acid and its derivatives have been a focus in biotechnological synthesis. Bullin et al. (2018) discussed an optimized method for (2R,3S)-isocitric acid lactone-2,3-dicarboxylic acid dimethyl ester, which is based on a fermentation solution containing both (2R,3S)-isocitric acid and citric acid. This method streamlines the production process, making it faster and more efficient (Bullin et al., 2018).
2. Catalytic Mechanism Studies
In the realm of enzymology, (2R,3S)-dimethylmalic acid plays a role in understanding the catalytic mechanisms of certain enzymes. Jongkon et al. (2015) applied quantum mechanical/molecular mechanical (QM/MM) methods to (2R,3S)-dimethylmalate lyase, a member of the isocitrate lyase superfamily, to elucidate the enzymatic process of C(2)-C(3) bond breaking (Jongkon et al., 2015).
3. Chemoenzymatic Methodology
Presini et al. (2021) described a chemoenzymatic methodology for accessing all four possible stereoisomers of 2,3-dimethylglyceric acid ethyl ester. This approach includes the use of racemic ethyl α-acetolactate as the starting material, showcasing the versatility of (2R,3S)-2,3-dimethylmalic acid in synthetic chemistry (Presini et al., 2021).
4. Crystal Structure Analysis
Wiscons et al. (2015) investigated the crystal structure of 2,3-dimethylmaleic anhydride, providing insights into the intermolecular interactions and layered structure of compounds related to (2R,3S)-2,3-dimethylmalic acid (Wiscons et al., 2015).
5. Microbial Production and Medical Applications
Kamzolova and Morgunov (2019) reviewed the microbial synthesis of (2R,3S)-isocitric acid, highlighting its potential as a substance for disease prevention and treatment. This review includes details on the cultivation conditions and enzymatic processes involved in the overproduction of this acid (Kamzolova & Morgunov, 2019).
properties
Molecular Formula |
C6H10O5 |
---|---|
Molecular Weight |
162.14 g/mol |
IUPAC Name |
(2R,3S)-2-hydroxy-2,3-dimethylbutanedioic acid |
InChI |
InChI=1S/C6H10O5/c1-3(4(7)8)6(2,11)5(9)10/h3,11H,1-2H3,(H,7,8)(H,9,10)/t3-,6-/m1/s1 |
InChI Key |
WTIIULQJLZEHGZ-AWFVSMACSA-N |
Isomeric SMILES |
C[C@H](C(=O)O)[C@](C)(C(=O)O)O |
SMILES |
CC(C(=O)O)C(C)(C(=O)O)O |
Canonical SMILES |
CC(C(=O)O)C(C)(C(=O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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